molecular formula C5H8 B14431894 1,3-Dimethylcyclopropene CAS No. 82190-83-8

1,3-Dimethylcyclopropene

Cat. No.: B14431894
CAS No.: 82190-83-8
M. Wt: 68.12 g/mol
InChI Key: SSFOZRFKIOXSEL-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopropene: is a cyclopropene derivative characterized by the presence of two methyl groups attached to the first and third carbon atoms of the cyclopropene ring. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject of study in organic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products:

Scientific Research Applications

Chemical Reactions

  • Cycloadditions 1,3-dimethylcyclopropene exhibits high reaction rates in 1,3-dipolar cycloadditions .
  • Isomerization Studies of cyclopropene pyrolysis have eliminated the alkyne formation pathway for 1,2-dimethylcyclopropene. The products were explained as arising from diradical intermediates via 1,2 H-shifts .

Bioorthogonal Reactivity

  • Biomolecule Tagging Isomeric cyclopropenes can be employed in reactions to tag biomolecules in complex environments .
  • Tetrazine Coupling Partners Methylcyclopropenes, including this compound, can act as low-molecular-weight tetrazine coupling partners, suitable for metabolic imaging of unnatural mannosamines on live cells .

Polypeptide Preparation

  • Polypeptide Modification Cyclopropanes, such as this compound, can be bonded to amino acids via carbamate groups to create polypeptides containing cyclopropanyl .

Material Science

  • Hydrogels Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures .

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopropene involves its interaction with molecular targets such as ethylene receptors. The compound acts as an ethylene antagonist, binding to the receptor and inhibiting the effects of ethylene. This mechanism is particularly relevant in plant biology, where it is used to regulate ethylene responses in plants .

Comparison with Similar Compounds

  • Cyclopropene
  • 1-Methylcyclopropene
  • 3,3-Dimethylcyclopropene
  • 1,3,3-Trimethylcyclopropene
  • 3-Methyl-3-vinylcyclopropene
  • 3-Methyl-3-ethynylcyclopropene
  • 1,2-Dimethylcyclopropene

Comparison: 1,3-Dimethylcyclopropene is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets. Compared to other cyclopropene derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 1,3-Dimethylcyclopropene in laboratory settings?

  • This compound is synthesized via elimination reactions. For example, 2-bromo-1,1-dimethylcyclopropane undergoes dehydrohalogenation under basic conditions (e.g., potassium tert-butoxide) to yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like dimerization or isomerization .
  • Methodological Tip : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm purity and structural integrity during synthesis .

Q. What experimental models are commonly used to evaluate this compound’s efficacy as an ethylene antagonist?

  • Postharvest fruit models, such as bananas (Musa spp.) and roses (Rosa hybrida), are standard due to their ethylene sensitivity. Studies apply the compound via gaseous fumigation or aqueous immersion, followed by monitoring ripening parameters (e.g., color change, firmness, ethylene production rates) .
  • Methodological Tip : Include negative controls (untreated samples) and positive controls (e.g., 1-MCP, a known ethylene inhibitor) to validate experimental outcomes .

Q. How is this compound quantified in plant tissues during pharmacokinetic studies?

  • High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with flame ionization detection (FID) are preferred. Calibration curves using pure standards are essential for accuracy. Tissue extraction protocols (e.g., homogenization in methanol) must account for compound volatility .

Advanced Research Questions

Q. What molecular mechanisms underlie the differential efficacy of this compound compared to other cyclopropene derivatives?

  • Competitive inhibition of ethylene receptors varies with substituent steric effects. For instance, this compound’s bulkier structure may reduce receptor-binding efficiency compared to 1-Methylcyclopropene (1-MCP). Comparative studies using Arabidopsis ethylene-response mutants or in silico docking simulations can elucidate structure-activity relationships .
  • Methodological Tip : Combine in vitro receptor-binding assays with in planta phenotypic analysis to resolve mechanistic contradictions .

Q. How can researchers address discrepancies in reported effective concentrations across studies?

  • Systematic meta-analyses should control for variables such as plant species, application method (gaseous vs. liquid), and environmental conditions (temperature, humidity). Dose-response curves with standardized statistical models (e.g., log-logistic regression) improve reproducibility .
  • Example : A 2020 review identified that gaseous application at 500 ppb for 12 hours consistently delayed ripening in climacteric fruits, whereas aqueous treatments required higher concentrations (1–2 mM) due to solubility limitations .

Q. What synergistic effects occur when this compound is combined with lysophosphatidylethanolamine (LPE) or other postharvest treatments?

  • Co-application with LPE enhances membrane stability and reduces oxidative stress, prolonging the compound’s ethylene-inhibiting effects. Experimental designs should include factorial treatments (e.g., this compound ± LPE) and measure secondary metabolites (e.g., malondialdehyde for lipid peroxidation) .
  • Methodological Tip : Use response surface methodology (RSM) to optimize combinatorial treatment ratios and timing .

Q. Data Analysis and Reporting Guidelines

  • Contradiction Resolution : When conflicting data arise (e.g., variable efficacy in non-climacteric plants), employ tripartite validation: (1) replicate experiments under identical conditions, (2) validate detection methods (e.g., GC-MS for residual compound levels), and (3) cross-reference with independent studies .
  • Visualization : For publications, simplify figures to highlight key findings (e.g., dose-response curves, receptor-binding kinetics) and avoid overcrowding with chemical structures .

Properties

CAS No.

82190-83-8

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1,3-dimethylcyclopropene

InChI

InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3

InChI Key

SSFOZRFKIOXSEL-UHFFFAOYSA-N

Canonical SMILES

CC1C=C1C

Origin of Product

United States

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